molecular formula C15H9Cl2F2N3O2 B8473986 N-(5-chlorobenzo[d][1,3]dioxol-4-yl)-5,7-difluoroquinazolin-4-amine hydrochloride

N-(5-chlorobenzo[d][1,3]dioxol-4-yl)-5,7-difluoroquinazolin-4-amine hydrochloride

Cat. No. B8473986
M. Wt: 372.1 g/mol
InChI Key: JGXJWQYEJHVNST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08304417B2

Procedure details

A mixture of potassium tert-butoxide (5.42 g) and THF (30 ml) was added to a solution of 4-hydroxytetrahydropyran (1.53 ml) in THF (30 ml) and the resultant mixture was stirred for 20 minutes. A slurry of 4-(6-chloro-2,3-methylenedioxyanilino)-5,7-difluoroquinazoline hydrochloride salt (6 g) in THF (30 ml) was added and the resultant mixture was heated to reflux for 1.75 hours. A second portion (1.81 g) of potassium tert-butoxide was added and the mixture was heated to reflux for an additional 2 hours. A second portion (0.15 ml) of 4-hydroxytetrahydropyran and a third portion (0.45 g) of potassium tert-butoxide were added and the mixture was heated to reflux for 0.5 hours. A fourth portion (0.9 g) of potassium tert-butoxide was added and the mixture was heated to reflux for a further 20 minutes. The resultant reaction mixture was allowed to cool to 50° C. and brine (60 ml) and water (30 ml) were added in turn. The layers were separated and the aqueous solution was extracted in turn with THF (30 ml) and with isopropyl acetate (30 ml). The organic extracts were combined and washed with brine (30 ml). The organic solution was evaporated. The residual solid was stirred for 1 hour under a mixture of methyl tert-butyl ether (24 ml) and isohexane (12 ml). The solid was isolated, washed with a 1:1 mixture of methyl tert-butyl ether and isohexane and dried in vacuo overnight at 40° C. There was thus obtained 4-(6-chloro-2,3-methylenedioxyanilino)-7-fluoro-5-tetrahydropyran-4-yloxyquinazoline (5.02 g, 93% HPLC purity using Method A, retention time 4.61 minutes). A portion (3 g) of the material so obtained was dissolved in hot ethyl acetate (54 ml). The hot solution was filtered. The filtrate was allowed to cool to ambient temperature and was stirred for 3 hours. The resultant solid was isolated by filtration, and dried in vacuo at ambient temperature. There was thus obtained 4-(6-chloro-2,3-methylenedioxyanilino)-7-fluoro-5-tetrahydropyran-4-yloxyquinazoline (1.61 g, 99.2% HPLC purity using Method A, retention time 4.51 minutes); NMR Spectrum: (DMSOd6) 1.9-2.0 (m, 2H), 2.1-2.2 (m, 2H), 3.5-3.6 (m, 2H), 3.8-3.95 (m, 2H), 5.1 (m, 1H), 6.1 (s, 2H), 6.95 (d, 1H), 7.1 (d, 1H), 7.2 (d, 1H), 7.3 (d, 1H), 8.4 (s, 1H), 9.3 (s, 1H).
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
brine
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5.42 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
1.53 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
1.81 g
Type
reactant
Reaction Step Seven
Quantity
0.15 mL
Type
reactant
Reaction Step Eight
Quantity
0.45 g
Type
reactant
Reaction Step Eight
Quantity
0.9 g
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[OH:7][CH:8]1[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1.Cl.[Cl:15][C:16]1[C:21]([NH:22][C:23]2[C:32]3[C:27](=[CH:28][C:29]([F:34])=[CH:30][C:31]=3F)[N:26]=[CH:25][N:24]=2)=[C:20]2[O:35][CH2:36][O:37][C:19]2=[CH:18][CH:17]=1.O>C1COCC1.[Cl-].[Na+].O>[Cl:15][C:16]1[C:21]([NH:22][C:23]2[C:32]3[C:27](=[CH:28][C:29]([F:34])=[CH:30][C:31]=3[O:7][CH:8]3[CH2:13][CH2:12][O:11][CH2:10][CH2:9]3)[N:26]=[CH:25][N:24]=2)=[C:20]2[O:35][CH2:36][O:37][C:19]2=[CH:18][CH:17]=1 |f:0.1,3.4,7.8.9|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
O
Name
brine
Quantity
60 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Step Two
Name
Quantity
5.42 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
1.53 mL
Type
reactant
Smiles
OC1CCOCC1
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
6 g
Type
reactant
Smiles
Cl.ClC1=CC=C2C(=C1NC1=NC=NC3=CC(=CC(=C13)F)F)OCO2
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
1.81 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Eight
Name
Quantity
0.15 mL
Type
reactant
Smiles
OC1CCOCC1
Name
Quantity
0.45 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Nine
Name
Quantity
0.9 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The residual solid was stirred for 1 hour under a mixture of methyl tert-butyl ether (24 ml) and isohexane (12 ml)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1.75 hours
Duration
1.75 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for an additional 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 0.5 hours
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for a further 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted in turn with THF (30 ml) and with isopropyl acetate (30 ml)
WASH
Type
WASH
Details
washed with brine (30 ml)
CUSTOM
Type
CUSTOM
Details
The organic solution was evaporated
CUSTOM
Type
CUSTOM
Details
The solid was isolated
WASH
Type
WASH
Details
washed with a 1:1 mixture of methyl tert-butyl ether and isohexane
CUSTOM
Type
CUSTOM
Details
dried in vacuo overnight at 40° C
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C2C(=C1NC1=NC=NC3=CC(=CC(=C13)OC1CCOCC1)F)OCO2
Measurements
Type Value Analysis
AMOUNT: MASS 3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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